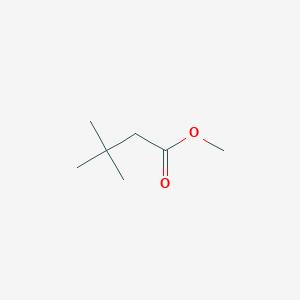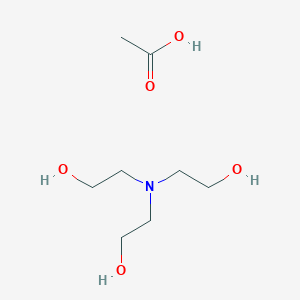
Triethanolamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine acetate (TEAA) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is soluble in water and alcohol. TEAA is commonly used as a buffering agent, emulsifier, and surfactant in various chemical reactions.
Wirkmechanismus
Triethanolamine acetate acts as a buffering agent by maintaining the pH of the solution. It also acts as an emulsifier by reducing the surface tension between two immiscible liquids. Triethanolamine acetate is a surfactant that reduces the interfacial tension between two phases. It is used in the production of various types of emulsions, such as oil-in-water and water-in-oil emulsions.
Biochemische Und Physiologische Effekte
Triethanolamine acetate has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility of various drugs and reduce the toxicity of certain chemicals. Triethanolamine acetate has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Triethanolamine acetate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. Triethanolamine acetate is a versatile compound that can be used in a wide range of chemical reactions. However, Triethanolamine acetate has some limitations for lab experiments. It can interfere with certain types of assays and may have adverse effects on certain types of cells.
Zukünftige Richtungen
Triethanolamine acetate has several potential future directions for scientific research. It can be used in the production of various types of polymers and adhesives. Triethanolamine acetate can also be used in the production of various types of emulsions, such as oil-in-water and water-in-oil emulsions. Triethanolamine acetate has potential applications in the field of drug delivery and can be used to increase the solubility and bioavailability of various drugs. Further research is needed to explore the full potential of Triethanolamine acetate in various scientific research applications.
Conclusion:
In conclusion, Triethanolamine acetate is a versatile compound that has a wide range of scientific research applications. It is a buffering agent, emulsifier, and surfactant that is used in the production of various chemicals, such as detergents, cosmetics, and pharmaceuticals. Triethanolamine acetate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the full potential of Triethanolamine acetate in various scientific research applications.
Synthesemethoden
Triethanolamine acetate is synthesized by reacting triethanolamine with acetic acid. The reaction is carried out under controlled conditions, and the product is purified by recrystallization. The chemical equation for the synthesis of Triethanolamine acetate is as follows:
C6H15NO3 + CH3COOH → C9H21NO5
Wissenschaftliche Forschungsanwendungen
Triethanolamine acetate is widely used in scientific research as a buffering agent, emulsifier, and surfactant. It is used in the production of various chemicals, such as detergents, cosmetics, and pharmaceuticals. Triethanolamine acetate is also used in the synthesis of metal complexes and as a catalyst for various chemical reactions. It is used in the preparation of various types of polymers, such as polyurethanes, and in the production of adhesives.
Eigenschaften
CAS-Nummer |
14806-72-5 |
|---|---|
Produktname |
Triethanolamine acetate |
Molekularformel |
C8H19NO5 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4) |
InChI-Schlüssel |
UPCXAARSWVHVLY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CC(=O)[O-].C(CO)[NH+](CCO)CCO |
Andere CAS-Nummern |
14806-72-5 67924-03-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
102-71-6 (Parent) |
Synonyme |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



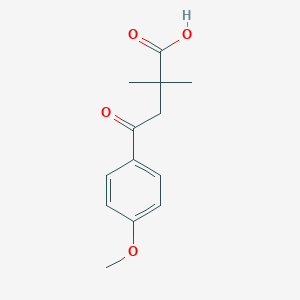
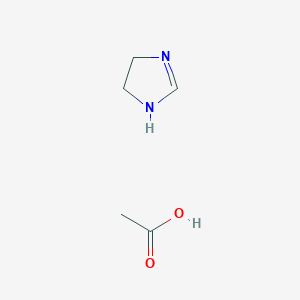
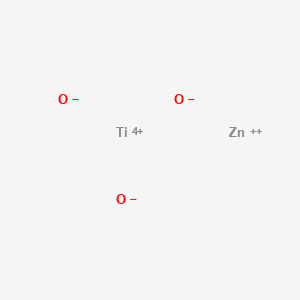
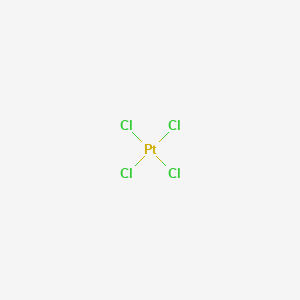
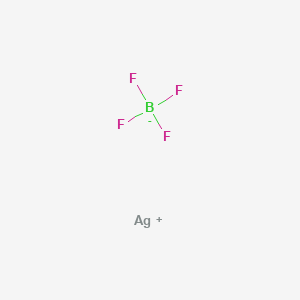
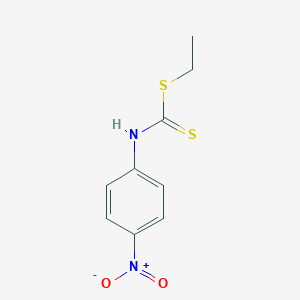
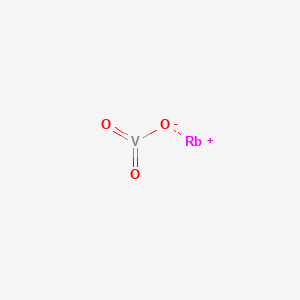
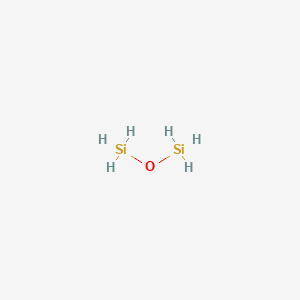
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
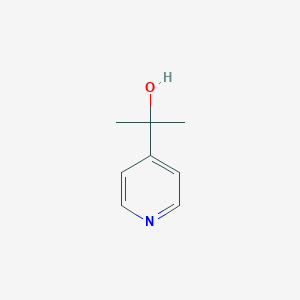
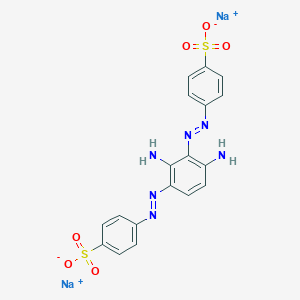
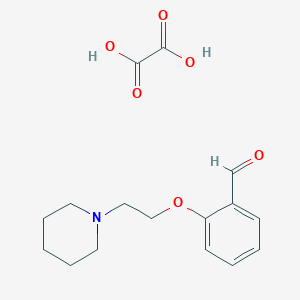
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
